Chromic citrate hexahydrate

Description

Chromic chloride hexahydrate (CrCl₃·6H₂O), also known as chromium(III) chloride hexahydrate, is a green crystalline compound widely used as a chromium source in industrial, pharmaceutical, and nutritional applications. Its molecular formula is Cl₃Cr·6H₂O, with a molecular weight of 266.45 g/mol . The compound is recognized for its stability in hydrated form and is commonly employed in trace metal supplements due to its bioavailability .

Key properties include:

Properties

CAS No. |

96030-95-4 |

|---|---|

Molecular Formula |

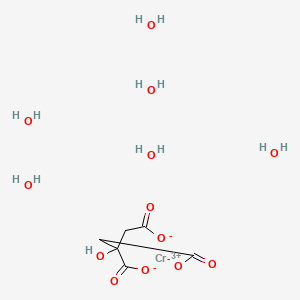

C6H17CrO13 |

Molecular Weight |

349.19 g/mol |

IUPAC Name |

chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |

InChI |

InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |

InChI Key |

INHSZNHCJAIFJF-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:

Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states of chromium.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.

Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .

Scientific Research Applications

Chromic citrate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.

Biology: Studied for its role in glucose metabolism and insulin signaling pathways.

Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.

Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromic chloride hexahydrate shares structural and functional similarities with other hydrated metal chlorides. Below is a detailed comparison:

Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

- CAS Number : 10025-77-1 .

- Applications: Used in water treatment, etching, and as a coagulant.

- Safety : Less regulated than chromium compounds but still corrosive and toxic in high doses.

- Bioavailability: Iron in FeCl₃·6H₂O is less bioavailable than chromium in CrCl₃·6H₂O, necessitating alternative formulations (e.g., amino acid chelates) for nutritional use .

Cupric Chloride Dihydrate (CuCl₂·2H₂O)

- CAS Number : 10125-13-0 .

- Applications : Employed in agriculture as a fungicide and in electronics. In Addaven®, it provides copper (1.02 mg/10 mL) but at lower molar potency compared to chromic chloride .

- Solubility : Higher water solubility than CrCl₃·6H₂O, influencing its use in liquid formulations .

- Toxicity : Copper accumulation poses neurotoxic risks, unlike chromium’s role in glucose metabolism .

Zinc Citrate Dihydrate (C₁₂H₁₀O₁₄Zn₃·2H₂O)

- CAS Number: Not explicitly listed in evidence, but zinc citrate is referenced in supplements .

- Applications : Preferred in supplements for improved absorption (e.g., 14 mg zinc in zinc citrate dihydrate vs. 10.5 mg in zinc chloride) .

- Comparison with Chromic Chloride: Chromium is more stable as a chloride in supplements, whereas zinc is often complexed with citrate for enhanced bioavailability .

Piperazine Citrate vs. Hexahydrate Salts

- Potency : Pip hexahydrate showed transient neuronal effects, while Pip citrate caused sustained depolarization .

- Conductance : Both salts induced similar conductance increases (~43–50%), but hexahydrate had higher depolarizing potency .

- Relevance to Chromium Salts : Hydration state and counterions (citrate vs. chloride) critically influence biological activity and solubility, a principle applicable to chromium formulations .

Data Tables

Table 1: Key Properties of Hydrated Metal Chlorides

Table 2: Chromic Chloride Hexahydrate in Supplements

| Product | Chromium Content (µg) | Formulation Role | Reference |

|---|---|---|---|

| Addaven® | 53.33 | Intravenous trace element | |

| Women’s Multi Vite | 200 | Dietary supplement | |

| Vida Glow Anti-G-Ox | 88 (equiv.) | Antioxidant support |

Research Findings and Implications

- Bioavailability : Chromic chloride hexahydrate’s use in supplements is favored over citrate or picolinate forms due to cost and stability, though citrate complexes (e.g., zinc) enhance absorption for other metals .

- Hydration Effects : As seen in piperazine salts, hydration state modulates biological activity, suggesting CrCl₃·6H₂O’s hexahydrate form optimizes shelf life and efficacy .

Q & A

Q. What are the key physicochemical properties of chromium(III) chloride hexahydrate relevant to experimental design?

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) has a molecular weight of 266.45 g/mol, a density of 1.76 g/cm³, and a melting point of 83°C . Its molecular formula (Cl₃CrH₁₂O₆) and hydrate structure influence solubility in polar solvents, which is critical for preparing stock solutions. Researchers should account for hygroscopicity during weighing and storage to avoid variability in hydration states.

Q. How should chromium(III) chloride hexahydrate be safely handled and stored in laboratory settings?

Follow SDS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Emergency protocols require immediate rinsing for skin/eye contact and consultation with safety sheets (e.g., CAS 10060-12-5) . Waste disposal must comply with local regulations, with residual solvents verified per USP <467> and ICH Q3C standards .

Q. What methods are recommended for verifying the purity and compliance of chromium(III) chloride hexahydrate with USP standards?

Validate purity via Certificate of Analysis (CoA) provided by suppliers, which includes residual solvent testing (Class 1–3 solvents excluded in compliant batches) . Techniques like ICP-MS for trace metal analysis and Karl Fischer titration for water content are recommended. Cross-reference CAS 10060-12-5 and RTECS GB5450000 identifiers to confirm chemical authenticity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using chromium(III) chloride hexahydrate as a catalyst?

Pre-screen literature for analogous reactions (e.g., electrodeposition or coordination chemistry) and adjust parameters (pH, temperature, solvent polarity) systematically. For example, in electrodeposition, optimize electrolyte concentration and current density to enhance catalytic activity . Document deviations and seek PI approval for novel protocols lacking precedent .

Q. What analytical techniques are suitable for characterizing chromium(III) chloride hexahydrate and its reaction byproducts?

- XRD : Confirm crystalline structure and hydrate integrity.

- UV-Vis Spectroscopy : Monitor ligand-exchange reactions (e.g., citrate or aqua ligand substitution).

- TGA/DSC : Analyze thermal stability and dehydration behavior .

- ICP-OES : Quantify chromium content in post-reaction mixtures to assess catalytic efficiency .

Q. How should discrepancies in experimental outcomes involving chromium(III) chloride hexahydrate solubility be addressed?

Solubility variations may arise from hydration state changes or counterion effects. For example, citrate ions (from sodium citrate) can chelate chromium, altering solubility profiles . To resolve contradictions:

- Standardize solvent systems (e.g., use anhydrous vs. aqueous ethanol).

- Perform control experiments with desiccated samples.

- Validate solubility via gravimetric analysis or spectrophotometry .

Key Recommendations

- Experimental Design : Pre-treat samples to stabilize hydration states (e.g., desiccation for anhydrous conditions).

- Safety : Adopt fume hood protocols for powder handling to mitigate inhalation risks .

- Data Integrity : Cross-validate purity and solubility data using orthogonal methods to minimize artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.